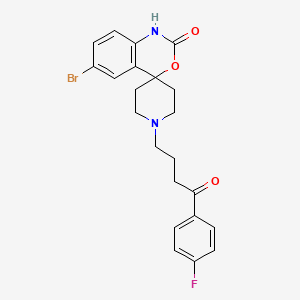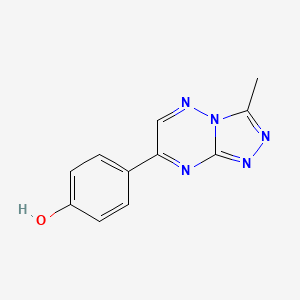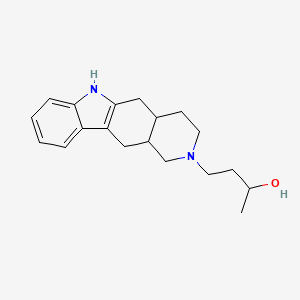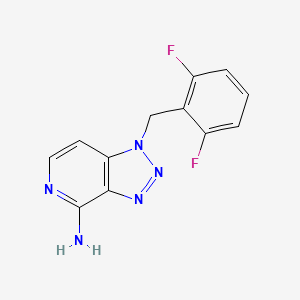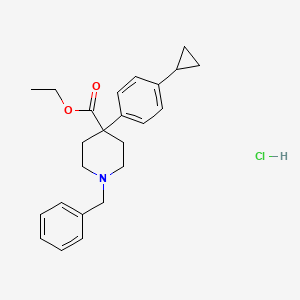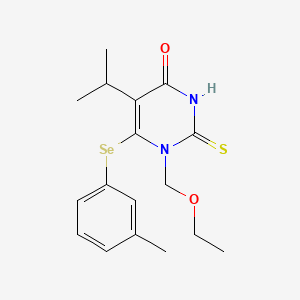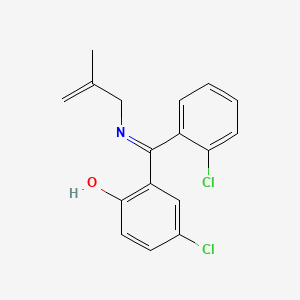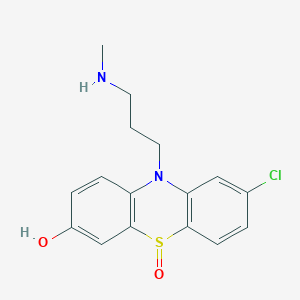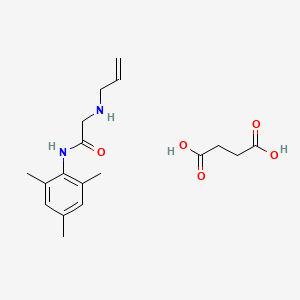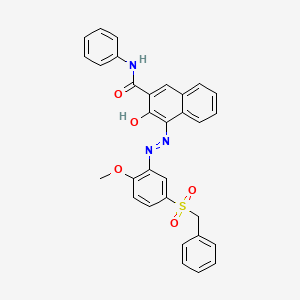
2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a carboxamide group, and an azo linkage, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl- typically involves multiple steps, including the formation of the naphthalene core, introduction of the carboxamide group, and the azo coupling reaction. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl- has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl- involves its interaction with specific molecular targets and pathways. The azo linkage and functional groups contribute to its reactivity and ability to form complexes with various biomolecules. These interactions can modulate biological processes, such as enzyme activity, signal transduction, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-(phenylamino)carbonyl)phenyl)azo-
- 2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-nitrophenyl)diazenyl)-N-(3-nitrophenyl)-
Uniqueness
Compared to similar compounds, 2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl- exhibits unique properties due to the presence of the phenylmethylsulfonyl group.
Propiedades
Número CAS |
57301-22-1 |
|---|---|
Fórmula molecular |
C31H25N3O5S |
Peso molecular |
551.6 g/mol |
Nombre IUPAC |
4-[(5-benzylsulfonyl-2-methoxyphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C31H25N3O5S/c1-39-28-17-16-24(40(37,38)20-21-10-4-2-5-11-21)19-27(28)33-34-29-25-15-9-8-12-22(25)18-26(30(29)35)31(36)32-23-13-6-3-7-14-23/h2-19,35H,20H2,1H3,(H,32,36) |
Clave InChI |
TYKQBZSGHJRQAL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)CC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


